molecular formula C19H20N2S B14279421 N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine CAS No. 129206-37-7

N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine

Cat. No.: B14279421
CAS No.: 129206-37-7
M. Wt: 308.4 g/mol
InChI Key: ZILFLUXRYFIGJJ-UHFFFAOYSA-N
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Description

N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-4,5-diphenyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of butyl and diphenyl groups can enhance its lipophilicity and ability to interact with biological membranes, potentially improving its efficacy in various applications .

Properties

CAS No.

129206-37-7

Molecular Formula

C19H20N2S

Molecular Weight

308.4 g/mol

IUPAC Name

N-butyl-4,5-diphenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C19H20N2S/c1-2-3-14-20-19-21-17(15-10-6-4-7-11-15)18(22-19)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,20,21)

InChI Key

ZILFLUXRYFIGJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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